

Spectroscopic Profile of 5,5-Dimethyl-2-hexene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5,5-Dimethyl-2-hexene

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This technical guide provides a comprehensive overview of the spectroscopic data for **5,5-Dimethyl-2-hexene**, a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided, offering a practical resource for laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5,5-Dimethyl-2-hexene**. It is important to note that slight variations in reported values can occur due to differences in instrumentation, experimental conditions, and the isomeric purity of the sample (E vs. Z). The data presented here is a compilation from various sources and represents typical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.4	m	2H	-CH=CH- (vinylic protons)
~1.9	m	2H	-CH ₂ - (allylic protons)
~1.6	d	3H	=CH-CH ₃ (vinylic methyl protons)
~0.9	s	9H	-C(CH ₃) ₃ (tert-butyl protons)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~131	-CH=CH-
~125	-CH=CH-
~43	-CH ₂ -
~31	-C(CH ₃) ₃
~29	-C(CH ₃) ₃
~18	=CH-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3020	Medium	=C-H stretch (vinylic)
2960-2870	Strong	C-H stretch (aliphatic)
~1670	Medium	C=C stretch (alkene)
~965	Strong	=C-H bend (trans-alkene, out-of-plane)
1465, 1365	Medium	C-H bend (aliphatic)

Mass Spectrometry (MS)

The mass spectrum of **5,5-Dimethyl-2-hexene** is characterized by a molecular ion peak and several prominent fragment ions. The fragmentation pattern is indicative of the compound's structure, with the tert-butyl group often being a key departing fragment. The following data is for the (Z)-isomer.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
112	~15	[M] ⁺ (Molecular Ion)
97	~30	[M - CH ₃] ⁺
57	100	[C(CH ₃) ₃] ⁺ (tert-butyl cation, base peak)
56	~60	[M - C ₄ H ₈] ⁺
41	~75	[C ₃ H ₅] ⁺ (allyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted as necessary based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **5,5-Dimethyl-2-hexene** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Transfer the solution to a clean, dry 5 mm NMR tube.

 ^1H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
- Integrate the signals to determine the relative number of protons.

 ^{13}C NMR Acquisition:

- Use the same sample prepared for ^1H NMR.
- Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **5,5-Dimethyl-2-hexene** directly onto the ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

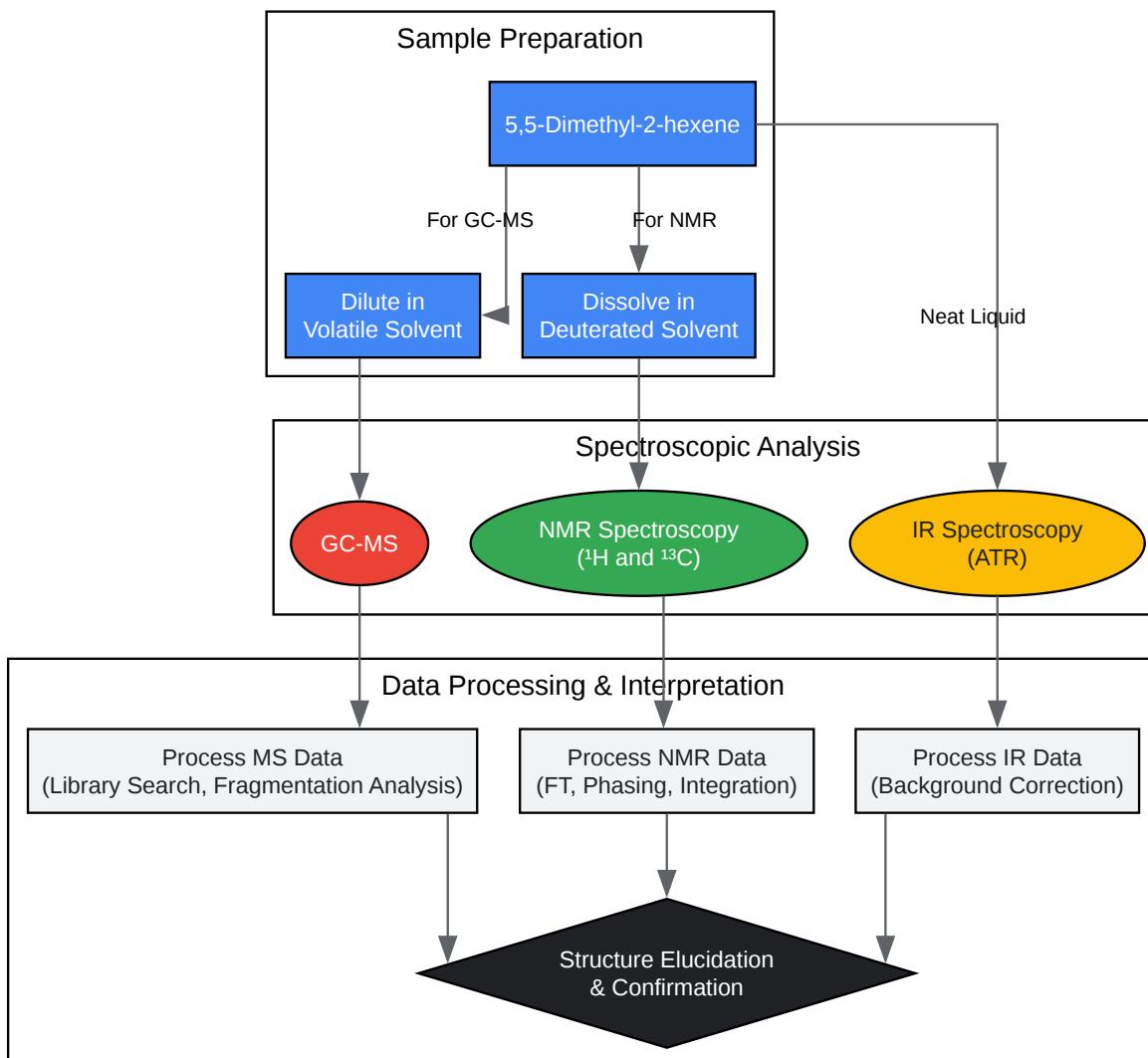
- Sample Preparation: Prepare a dilute solution of **5,5-Dimethyl-2-hexene** in a volatile organic solvent (e.g., hexane or dichloromethane).
- GC Conditions:
 - Injector: Set to a temperature of approximately 250 °C.
 - Column: Use a nonpolar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Analyzer: Scan a mass range of m/z 35-300.
- Analysis: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC-MS. The components will be separated by the GC column before entering the mass spectrometer for analysis. The resulting mass spectrum for the peak corresponding to **5,5-Dimethyl-2-hexene** can then be analyzed.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5,5-Dimethyl-2-hexene**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-Hexene, 5,5-dimethyl-, (Z)- [webbook.nist.gov]
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